molecular formula C13H17NO2 B1367054 (S)-Benzyl piperidine-2-carboxylate CAS No. 116261-43-9

(S)-Benzyl piperidine-2-carboxylate

Cat. No. B1367054
M. Wt: 219.28 g/mol
InChI Key: RSEPHCRIRACQML-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves enzymatic processes. For instance, L-Pipecolic acid can be synthesized from L-Lysine by commercial L-Lysine α-oxidase from Trichoderma viride and an extract of recombinant Escherichia coli cells coexpressing Δ1-Piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis of Piperidine Derivatives : Piperidine compounds, including those related to (S)-Benzyl piperidine-2-carboxylate, have been synthesized and analyzed for their biological properties. For instance, a study demonstrated the synthesis of new piperidine substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

  • Acetylcholinesterase Inhibitors : Piperidine derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which are relevant in treatments for conditions like Alzheimer's disease. Research has been conducted to understand the structure-activity relationships of these compounds (Sugimoto et al., 1992).

Pharmaceutical Applications

  • Antituberculosis Activity : Piperidine compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising results in inhibiting Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

Chemical Properties and Synthesis Techniques

  • Microbial Reduction : The microbialreduction of related compounds has been studied, demonstrating high selectivity and efficiency in producing specific isomers. For example, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate resulted in high diastereo- and enantioselectivities for specific isomers (Guo et al., 2006).
  • Catalytic Synthesis : Research has shown the effective catalytic synthesis of piperidine derivatives, indicating the utility of these methods in creating structurally diverse compounds. This includes the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and allenes (Zhang et al., 2006).

  • Synthetic Studies for Alkaloid Synthesis : Piperidine derivatives have been used in the synthesis of natural products and alkaloids, such as in the synthesis of intermediates for (+)-vertine and (+)-lythrine (Lin et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, Ethyl pipecolinate, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl (2S)-piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPHCRIRACQML-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl piperidine-2-carboxylate

Synthesis routes and methods

Procedure details

Benzyl pipecolate was routinely generated by treating an ethyl acetate suspension of this salt with saturated sodium bicarbonate until dissolution of the organic material. The aqueous layer was extracted twice with ethyl acetate and the combined organic extracts were dried with MgSO4 and evaporated to yield (S)-Benzyl pipecolate (15) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl piperidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl piperidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl piperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Benzyl piperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.